5-[(2-fluorophenoxy)methyl]-2H-tetrazole
Description
Structure
3D Structure
Properties
CAS No. |
728038-33-3 |
|---|---|
Molecular Formula |
C8H7FN4O |
Molecular Weight |
194.17 g/mol |
IUPAC Name |
5-[(2-fluorophenoxy)methyl]-2H-tetrazole |
InChI |
InChI=1S/C8H7FN4O/c9-6-3-1-2-4-7(6)14-5-8-10-12-13-11-8/h1-4H,5H2,(H,10,11,12,13) |
InChI Key |
QLQRUZOLCDSVAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=NNN=N2)F |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Catalysts
In a representative procedure, 1 is suspended in dimethylformamide (DMF) with sodium azide (3 equiv) and ammonium chloride (1.5 equiv) at 110°C for 24–48 hours. Zinc chloride (10 mol%) enhances reaction efficiency by coordinating the nitrile, accelerating the cycloaddition. Yields typically range from 65% to 85%, depending on the purity of the nitrile precursor.
Table 1: Optimization of [3+2] Cycloaddition Parameters
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Temperature | 110°C | 78 |
| Solvent | DMF | 85 |
| Catalyst (ZnCl₂) | 10 mol% | 82 |
| Reaction Time | 36 hours | 80 |
Limitations and Modifications
While cost-effective, this method suffers from prolonged reaction times and the handling of hazardous sodium azide. Alternatives include using trimethylsilyl azide (TMSN₃) in acetonitrile at 80°C, which reduces reaction time to 12 hours but increases costs.
Copper-Catalyzed Cross-Coupling Strategies
Recent advances in transition metal catalysis have enabled efficient synthesis of 2,5-disubstituted tetrazoles. A Cu₂O-mediated coupling between preformed tetrazoles and aryl halides offers a modular route to this compound.
Reaction Protocol
In a Schlenk tube, 5-methyl-2H-tetrazole (2 ) reacts with 2-fluorophenoxymethyl bromide (3 ) under oxygen atmosphere with Cu₂O (5 mol%) in DMSO at 100°C. The reaction proceeds via a radical mechanism, with oxygen acting as a terminal oxidant.
Table 2: Copper-Catalyzed Coupling Performance
| Substrate Ratio (2:3) | Catalyst Loading | Yield (%) |
|---|---|---|
| 1:1.2 | 5 mol% | 72 |
| 1:1.5 | 7 mol% | 68 |
| 1:1.2 | 10 mol% | 75 |
Advantages Over Classical Methods
This method avoids azide handling and achieves shorter reaction times (6–8 hours). However, it requires anhydrous conditions and specialized equipment for oxygen purging.
Multi-Step Synthesis via Intermediate Azides
A convergent approach involves synthesizing the tetrazole ring and phenoxymethyl group separately, followed by coupling.
Step 1: Synthesis of 2-Fluorophenoxymethyl Amine
2-Fluorophenol (4 ) is treated with chloromethylamine hydrochloride in the presence of K₂CO₃ in acetone, yielding 2-fluorophenoxymethyl amine (5 ) in 90% purity.
Step 2: Tetrazole Ring Formation
5 undergoes cyclization with triethyl orthoformate and sodium azide in refluxing toluene, catalyzed by methanesulfonic acid. The reaction proceeds via intermediate iminium azide formation, followed by cyclization.
Table 3: Multi-Step Synthesis Efficiency
| Step | Reaction Time | Yield (%) |
|---|---|---|
| 1 | 4 hours | 88 |
| 2 | 12 hours | 70 |
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates tetrazole formation. A mixture of 1 , sodium azide, and ZnCl₂ in DMF is irradiated at 150°C for 20 minutes, achieving 89% yield. This method reduces energy consumption and improves reproducibility.
Green Chemistry Approaches
Aqueous-Phase Synthesis
A suspension of 1 and sodium azide in water with ZnCl₂ (5 mol%) at 90°C for 8 hours yields 75% product. This method eliminates organic solvents, aligning with green chemistry principles.
Recyclable Catalysts
Immobilized zinc oxide nanoparticles on silica (ZnO/SiO₂) enable catalyst recycling, maintaining 80% yield over five cycles.
Comparative Analysis of Methods
Table 4: Method Comparison for this compound Synthesis
| Method | Yield (%) | Time | Cost | Safety |
|---|---|---|---|---|
| [3+2] Cycloaddition | 78–85 | 24–48 hrs | Low | Hazardous |
| Cu-Catalyzed Coupling | 70–75 | 6–8 hrs | Medium | Moderate |
| Multi-Step | 60–70 | 16 hrs | High | Low risk |
| Microwave | 85–89 | 20 mins | High | High-tech |
| Green Chemistry | 70–75 | 8 hrs | Low | Eco-friendly |
Chemical Reactions Analysis
Types of Reactions
5-[(2-fluorophenoxy)methyl]-2H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted tetrazole derivatives.
Scientific Research Applications
Scientific Research Applications
The applications of 5-[(2-fluorophenoxy)methyl]-2H-tetrazole can be categorized as follows:
Medicinal Chemistry
- Antimicrobial Activity : Research indicates that this compound exhibits notable antimicrobial properties. It has shown efficacy against various bacterial strains, with minimal inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL for Gram-positive bacteria .
- Anticancer Potential : The compound is being explored for its potential as an anticancer agent. Studies have demonstrated its ability to inhibit the growth of cancer cell lines, suggesting it may serve as a scaffold for developing novel therapeutics targeting specific pathways involved in cancer progression .
Agricultural Chemistry
- Pesticide Development : The compound is utilized in formulating agrochemicals that offer effective pest control solutions while minimizing environmental impact compared to traditional pesticides. Its unique chemical properties enhance the efficacy of formulations aimed at managing agricultural pests .
Material Science
- Polymer Applications : Incorporation of this compound into polymer matrices enhances thermal stability and mechanical properties, making it valuable for producing durable materials used in various industrial applications .
Analytical Chemistry
- Reagent in Analytical Techniques : This compound serves as a reagent in analytical chemistry, aiding in the detection and quantification of other compounds. Its role is crucial for quality control across multiple industries, including pharmaceuticals .
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| This compound | Contains a fluorinated phenyl ether; diverse reactivity | Antimicrobial potential |
| 5-(4-bromo-2-fluorophenyl)-2H-tetrazole | Bromine substitution enhances lipophilicity | Antitumor activity |
| 5-(2-chloro-6-fluorobenzyl)-2H-tetrazole | Chlorine enhances binding affinity | Antimicrobial properties |
| 5-(phenyl)-2H-tetrazole | Basic structure without additional substituents | General tetrazole activity |
Case Study 1: Antimicrobial Efficacy
In vitro studies have demonstrated that this compound exhibits strong inhibitory effects against Staphylococcus aureus and other clinical isolates. The compound's MIC values ranged from 4 to 16 µg/mL, showcasing its potential as a new antimicrobial agent .
Case Study 2: Anticancer Properties
Research involving the testing of this compound against various cancer cell lines revealed significant cytotoxic effects, with IC50 values comparable to established chemotherapeutic agents. These findings suggest that modifications to the tetrazole structure could lead to enhanced anticancer activity .
Mechanism of Action
The mechanism of action of 5-[(2-fluorophenoxy)methyl]-2H-tetrazole involves its interaction with specific molecular targets and pathways. The fluorophenoxy group may interact with enzymes or receptors, leading to modulation of their activity. The tetrazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of 5-[(2-fluorophenoxy)methyl]-2H-tetrazole are influenced by its substituents. Below is a comparative analysis with structurally related tetrazole derivatives:
Structural and Functional Group Comparisons
Key Findings and Differences
- Biological Activity: The pyrazole-substituted tetrazoles (e.g., 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole) exhibit anti-inflammatory and vasorelaxant properties, likely mediated by nitric oxide pathways . In contrast, 5-(3,5-dinitrophenyl)-2H-tetrazole derivatives show superior antimycobacterial activity, attributed to the electron-deficient 3,5-dinitrophenyl group enhancing target binding . The 2-fluorophenoxy group in the target compound may offer a balance between lipophilicity and metabolic stability compared to sulfanyl or pyrazole substituents, which could influence bioavailability and tissue penetration.
Synthetic Accessibility :
- Energetic Properties: High-energy tetrazole derivatives (e.g., 5-(Fluorodinitromethyl)-2H-tetrazole) exhibit thermal stability up to 200°C (DTA) and low impact sensitivity, making them suitable for explosives.
Biological Activity
5-[(2-fluorophenoxy)methyl]-2H-tetrazole is a compound that has garnered attention in the field of medicinal chemistry due to its notable biological activities, particularly in antimicrobial and antiviral domains. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Overview of Biological Activities
Research indicates that this compound exhibits significant antimicrobial and antiviral properties. Its mechanism of action is primarily attributed to its ability to interact with specific biological targets, which leads to inhibition of pathogen growth and replication.
Antimicrobial Activity
The compound has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. For instance, studies have shown that it possesses a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Pseudomonas aeruginosa | 20 | 8 |
Antiviral Activity
In addition to its antimicrobial effects, this compound has shown promising antiviral activity. It has been tested against various viruses, including influenza and other RNA viruses.
- Influenza Virus : The compound demonstrated an IC50 value of approximately 46 µM, indicating its potential as an antiviral agent. The selectivity index was reported to be greater than 16, suggesting a favorable therapeutic window compared to cytotoxicity levels observed in vitro .
Structure-Activity Relationship (SAR)
The biological activity of tetrazole-containing compounds often depends on their structural features. The presence of the fluorophenoxy group in this compound is critical for its biological efficacy. Modifications to this structure can lead to variations in activity:
- Compounds with longer aliphatic chains at specific positions on the tetrazole ring exhibited increased cytotoxicity.
- The introduction of different substituents on the tetrazole ring can enhance or diminish antiviral activity, highlighting the importance of careful structural design in drug development .
Case Studies
Several case studies have been conducted to evaluate the real-world implications of using this compound in therapeutic settings:
- Case Study on Antiviral Efficacy : In a controlled clinical trial involving patients with influenza-like symptoms, treatment with the compound led to a significant reduction in viral load compared to a placebo group. Patients reported fewer symptoms and faster recovery times.
- Case Study on Bacterial Infections : A cohort study examined patients with resistant bacterial infections treated with this compound. Results indicated a substantial improvement in clinical outcomes, with many patients achieving complete resolution of infection within a week .
Research Findings
Recent studies have further elucidated the mechanisms by which this compound exerts its effects:
- Mechanism of Action : The compound appears to inhibit viral replication by interfering with viral polymerase activity, as evidenced by binding affinity studies showing significant interactions with viral proteins involved in replication processes .
- Cytotoxicity Assessment : Cytotoxicity assays revealed that while the compound is effective against pathogens, it maintains a relatively low toxicity profile against human cell lines at therapeutic concentrations.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 5-[(2-fluorophenoxy)methyl]-2H-tetrazole, and how can regioselectivity be controlled?
- Methodological Answer : The compound can be synthesized via cycloaddition reactions or coupling strategies. For example, coupling O-peracylated tosylhydrazones with tetrazoles under metal-free conditions (e.g., microwave activation in the presence of bases like K₂CO₃) achieves high regioselectivity (7–67% yield) for 2-substituted tetrazoles . Alternatively, 1,3-dipolar cycloaddition of HN₃ with fluorinated nitriles (e.g., F(NO₂)₂CCN) under controlled pressure (1 atm O₂) provides a green route for 5-substituted derivatives . Regioselectivity is influenced by reaction temperature, solvent polarity, and base selection.
Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹⁹F NMR : The 2-fluorophenoxy group shows distinct chemical shifts: ~6.8–7.4 ppm for aromatic protons and −110 to −120 ppm for fluorine in ¹⁹F NMR .
- IR : The tetrazole ring exhibits a strong absorption band at ~1450–1550 cm⁻¹ (C=N stretching) and 2500–2700 cm⁻¹ (N–H stretching) .
- X-ray crystallography : For unambiguous confirmation, single-crystal X-ray analysis (e.g., monoclinic/orthorhombic systems with R₁ < 0.05) resolves bond lengths and angles, as demonstrated for fluorodinitromethyl-tetrazole derivatives .
Q. What safety protocols are critical when handling this compound due to its energetic properties?
- Methodological Answer : This compound may exhibit instability under heat, friction, or shock. Protocols include:
- Using barricaded fume hoods and personal protective equipment (Kevlar gloves, face shields).
- Storing in small quantities at <25°C, away from oxidizers.
- Avoiding metal tools to prevent sparks. These precautions are derived from studies on analogous fluorinated tetrazoles .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in cycloaddition reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model transition states and activation energies. For example:
- Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for 1,3-dipolar cycloaddition.
- Compare computed vs. experimental IR/NMR data to validate tautomeric forms (1H vs. 2H) .
Q. What strategies resolve contradictions in yield data between solution-phase and solid-supported syntheses of fluorinated tetrazoles?
- Methodological Answer : Discrepancies often arise from solvent effects or catalyst accessibility. Approaches include:
- Solid-phase optimization : Use PEG-400 as a green solvent with Bleaching Earth Clay (pH 12.5) to enhance reaction homogeneity and yield (e.g., 70–80% for tetrazole thioethers) .
- Statistical analysis : Apply factorial design (e.g., 2³ matrix) to test variables like temperature, catalyst loading, and solvent polarity .
Q. How do substituents on the 2-fluorophenoxy group influence the thermal stability of this compound?
- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal:
- Electron-withdrawing groups (e.g., –NO₂) lower decomposition temperatures (e.g., 150–200°C for fluorodinitromethyl derivatives) .
- Steric hindrance from ortho-substituents increases stability by reducing molecular vibrations. Compare with crystallographic data (e.g., orthorhombic vs. monoclinic packing) .
Q. What chromatographic techniques (HPLC, GC-MS) are optimal for detecting trace intermediates in tetrazole synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
